

PAP-1 compared to clofazimine Kv1.3 inhibition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pap-1

CAS No.: 870653-45-5

Cat. No.: S543733

Get Quote

PAP-1 vs. Clofazimine at a Glance

Feature	PAP-1	Clofazimine
Chemical Nature	5-(4-phenoxybutoxy)psoralen; synthetic small molecule [1]	Riminophenazine; small molecule [2]
Primary Known Use	Research compound [1]	Treatment for leprosy [2] [3]
Kv1.3 Inhibition (IC₅₀)	2 nM [1] [2]	300 nM [2]
Selectivity for Kv1.3	23-fold selective over Kv1.5; 33- to 125-fold over other Kv1-family channels [1]	Approximately 10-fold selective over Kv1.1, Kv1.2, Kv1.5, and Kv3.1 [2]
Mechanism	Use-dependent blocker; binds the C-type inactivated state of the channel [1]	Not fully detailed in results, but a direct inhibitor [2]

| **Key Preclinical Findings** | - Induces Bax/Bak-independent apoptosis in cancer cells [2]

- Ameliorates DSS-induced colitis [4]
- Reduces brain infarction in stroke models [5] | - Induces Bax/Bak-independent apoptosis in cancer cells [2]

- Reduces tumor size by 90% in a melanoma mouse model [2] [3] |

Experimental Data and Protocols

The therapeutic potential of both compounds has been demonstrated in various disease models through specific experimental protocols.

• Induction of Cancer Cell Death

- **Objective:** To assess the ability of **PAP-1** and Clofazimine to kill cancer cells via mitochondrial Kv1.3 inhibition, including in cells resistant to conventional chemotherapy (Bax/Bak-deficient) [2].
- **Methodology:** Cell viability was measured using MTT assays on murine CTLL-2 lymphocytes engineered to express Kv1.3 (CTLL-2/Kv1.3) versus control cells (CTLL-2/pJK). Cells were treated with varying doses of **PAP-1** or Clofazimine. To enhance intracellular drug accumulation, some experiments included multidrug resistance (MDR) pump inhibitors like Cyclosporine H [2].
- **Key Findings:** Both **PAP-1** and Clofazimine dose-dependently reduced viability in Kv1.3-expressing cells, while control cells were resistant. Efficacy was amplified with MDR pump inhibitors. Cell death occurred via the intrinsic apoptotic pathway and was independent of the pro-apoptotic proteins Bax and Bak [2].

• In Vivo Efficacy of Clofazimine in Cancer

- **Objective:** To evaluate the anti-tumor effect of Clofazimine in a live animal model [2] [3].
- **Methodology:** Mice with orthotopic B16F10 melanoma tumors were treated with Clofazimine administered via intraperitoneal injection [2].
- **Key Findings:** Clofazimine treatment resulted in a **90% reduction in tumor size** [2] [3].

• PAP-1 in a Colitis Model

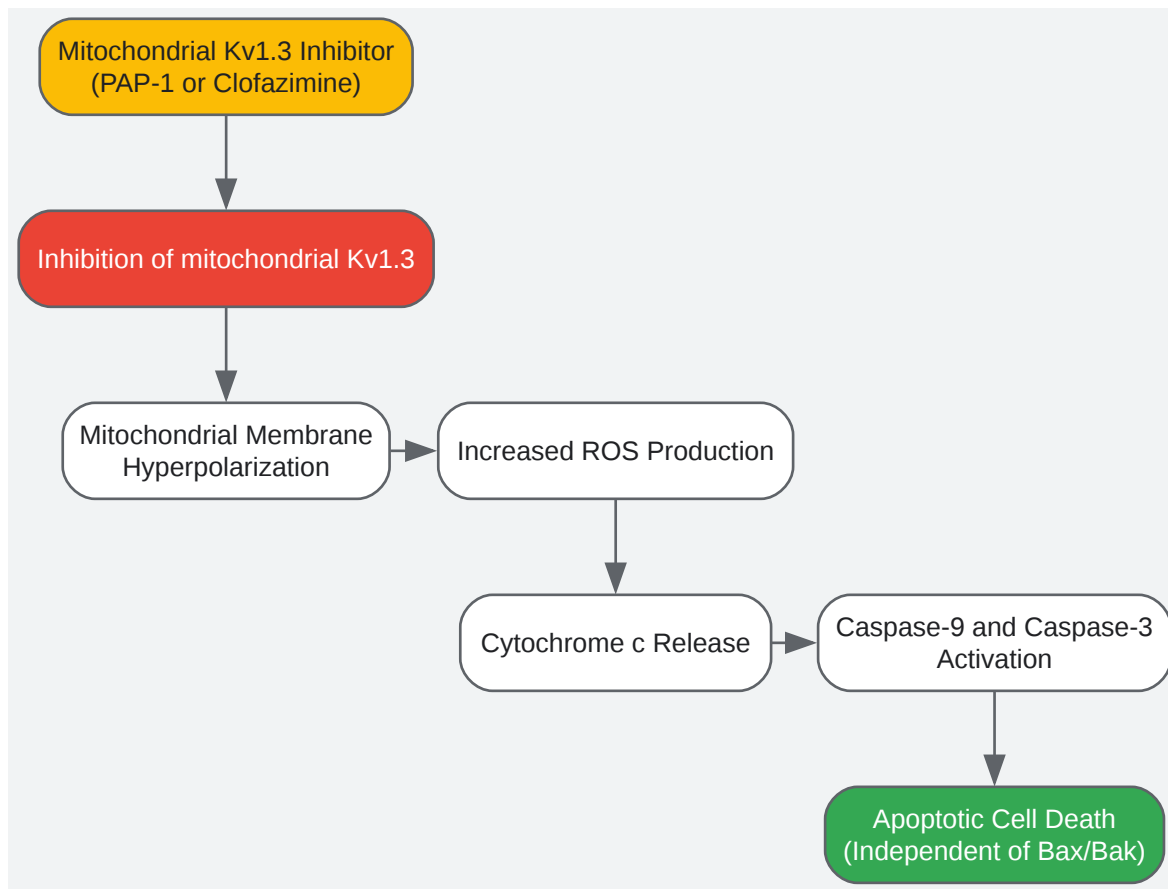
- **Objective:** To investigate the effect of **PAP-1** on intestinal inflammation [4].
- **Methodology:** Colitis was induced in C57BL/6 mice using dextran sulfate sodium (DSS). Mice were then treated with **PAP-1** via intraperitoneal injection for 7 days. Disease activity index (DAI), colon damage, and levels of inflammatory cytokines were assessed [4].
- **Key Findings:** **PAP-1** treatment reduced pathological damage, disease scores, and levels of pro-inflammatory cytokines (IL-1, IL-6, TNF- α). Its protective effect was linked to the suppression of the NLRP3 inflammasome pathway in macrophages [4].

• PAP-1 in a Stroke Model

- **Objective:** To test if **PAP-1** could reduce inflammatory damage after ischemic stroke [5].
- **Methodology:** In a Middle Cerebral Artery Occlusion (MCAO) model in mice and rats, **PAP-1** administration began 12 hours after reperfusion and continued for 8 days.
- **Key Findings:** **PAP-1** treatment **reduced brain infarct area and improved neurological function**. It dampened harmful neuroinflammation by reducing pro-inflammatory microglia without impairing beneficial phagocytic activity [5].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which these inhibitors, particularly through their action on mitochondrial Kv1.3, can trigger cancer cell death. This process is notable for bypassing the conventional Bax/Bak pathway, offering a potential strategy against resistant cancers.



[Click to download full resolution via product page](#)

Therapeutic Implications and Comparison

- **PAP-1** is a highly selective and potent research compound. Its value lies in its **selectivity**, which helps minimize off-target effects, and its well-documented efficacy in diverse preclinical models beyond oncology, such as inflammatory bowel disease and stroke [4] [1] [5].
- **Clofazimine** offers the significant advantage of an **established human safety profile** from decades of clinical use for leprosy [2]. Its potent in vivo anti-cancer activity, demonstrated in a melanoma model, makes it a promising candidate for drug repurposing [2] [3]. However, it is less potent and selective than **PAP-1** as a Kv1.3 inhibitor [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Design of PAP-1, a selective small molecule Kv1.3 blocker, ... [pubmed.ncbi.nlm.nih.gov]
2. Inhibitors of mitochondrial Kv1.3 channels induce Bax ... - PMC [pmc.ncbi.nlm.nih.gov]
3. Clofazimine, Psora-4 and PAP-1, inhibitors of the potassium channel Kv1.3, as a new and selective therapeutic strategy in chronic lymphocytic leukemia | Leukemia [nature.com]
4. PAP-1 ameliorates DSS-induced colitis with involvement of ... [pubmed.ncbi.nlm.nih.gov]
5. Inhibition of the potassium channel Kv1.3 reduces infarction ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PAP-1 compared to clofazimine Kv1.3 inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543733#pap-1-compared-to-clofazimine-kv1-3-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com